molecular formula C8H8BrNO3 B11717580 Ethyl6-bromo-5-hydroxynicotinate

Ethyl6-bromo-5-hydroxynicotinate

Cat. No.: B11717580
M. Wt: 246.06 g/mol
InChI Key: NNMJQZBWNNTOHQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-hydroxynicotinate typically involves the esterification of 5-bromo-6-hydroxy nicotinic acid. One common method involves suspending 5-bromo-6-hydroxy nicotinic acid in ethanol and adding a catalytic amount of sulfuric acid. The mixture is then heated to 90°C for 18 hours, during which the solid dissolves slowly. After the reaction is complete, the mixture is concentrated, and the residue is dissolved in ethyl acetate and washed with water .

Industrial Production Methods: While specific industrial production methods for ethyl 6-bromo-5-hydroxynicotinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to handle the bromine-containing intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-hydroxynicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: The major product is typically a ketone or aldehyde.

    Reduction Reactions: The major product is an alcohol.

    Ester Hydrolysis: The major product is 5-bromo-6-hydroxy nicotinic acid.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxynicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex nicotinic acid derivatives.

    Biology: It can be used in studies involving nicotinic acid metabolism and its derivatives.

    Industry: It may be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxynicotinate is not well-documented. as a derivative of nicotinic acid, it may interact with nicotinic acid receptors or other molecular targets involved in metabolic pathways. The presence of the bromine atom and hydroxyl group may influence its binding affinity and specificity to these targets.

Comparison with Similar Compounds

  • Ethyl 5-bromo-6-hydroxy nicotinate
  • Methyl 6-bromo-5-hydroxy nicotinate
  • 6-bromo-5-hydroxy nicotinic acid

Comparison: Ethyl 6-bromo-5-hydroxynicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group may also affect its pharmacokinetic properties, such as absorption and distribution in biological systems.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3

InChI Key

NNMJQZBWNNTOHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)O

Origin of Product

United States

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